molecular formula C5H8O B6202469 (cyclobut-1-en-1-yl)methanol CAS No. 89182-08-1

(cyclobut-1-en-1-yl)methanol

Cat. No.: B6202469
CAS No.: 89182-08-1
M. Wt: 84.1
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Description

(Cyclobut-1-en-1-yl)methanol is an organic compound with the molecular formula C₅H₈O It features a cyclobutene ring with a methanol group attached to the first carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (Cyclobut-1-en-1-yl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclobutene with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 25°C, and can be catalyzed by acids or bases.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: (Cyclobut-1-en-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form cyclobutylmethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation: Cyclobut-1-en-1-one.

    Reduction: Cyclobutylmethanol.

    Substitution: Cyclobut-1-en-1-yl halides or amines.

Scientific Research Applications

(Cyclobut-1-en-1-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cyclobut-1-en-1-yl)methanol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclobutene ring provides a unique structural framework that can interact with enzymes and receptors, potentially modulating biological pathways.

Comparison with Similar Compounds

    Cyclobutylmethanol: Lacks the double bond present in (cyclobut-1-en-1-yl)methanol.

    Cyclobut-1-en-1-yl acetate: An ester derivative of this compound.

    Cyclobut-1-en-1-ylamine: An amine derivative with different reactivity and applications.

Uniqueness: this compound is unique due to its combination of a cyclobutene ring and a hydroxyl group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

89182-08-1

Molecular Formula

C5H8O

Molecular Weight

84.1

Purity

95

Origin of Product

United States

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